molecular formula C6Br4O2 B121756 Bromanil CAS No. 488-48-2

Bromanil

Cat. No. B121756
CAS RN: 488-48-2
M. Wt: 423.68 g/mol
InChI Key: LWHDQPLUIFIFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromanil, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a brominated derivative of quinone. It is an aromatic compound that has been utilized in various analytical applications due to its ability to form complexes with certain metal ions and precipitate others from solutions. Bromanilic acid, the acidic form of bromanil, has been shown to precipitate barium, calcium, and strontium from weakly acidic solutions and form a colored complex with zirconyl ions in perchloric acid solution, which is useful for the spectrophotometric determination of zirconium and other metals[“].

Synthesis Analysis

The synthesis of bromanil can be achieved through the oxidative halogenation of phenols with hydrogen halides and hydrogen peroxide. This method has been demonstrated to produce bromanil in very good yields from phenol or hydroquinone using concentrated hydrobromic acid with hydrogen peroxide and a magnesium chloride catalyst[“]. Additionally, the synthesis of bromanil derivatives has been explored, such as the amination of bromanil with 2,5-diaminobenzenesulphonic acid, which leads to the formation of a dianilide compound[“].

Molecular Structure Analysis

Bromanil's molecular structure is characterized by the presence of bromine atoms and hydroxyl groups attached to a quinone core. The bromanilate ion, a related species, forms complexes with molybdenum(VI) in aqueous solutions, which differ by a proton, indicating the involvement of protons in the equilibrium of these complexes[“]. The structure of bromanil-related compounds has also been studied, such as the synthesis of a stable 1-bromoalumole, which exists as a dimeric structure in the crystalline state[“].

Chemical Reactions Analysis

Bromanil and its derivatives participate in various chemical reactions. For instance, bromanilic acid reacts with zirconyl ions to form a complex that is useful for analytical purposes[“]. The reactivity of bromine species, such as those derived from bromanil, is significant with many inorganic and organic compounds, including phenolic groups, amines, and sulfur-containing compounds. These reactions are often faster and more selective than those involving chlorine[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of bromanil and its derivatives are influenced by the presence of bromine atoms. Bromine species, including those derived from bromanil, are highly reactive and can undergo fast reactions with a variety of inorganic and organic compounds. The reactivity of bromine with phenolic groups and other functional groups is particularly notable, with rate constants significantly higher than those for chlorine, which has implications for the use of bromine in organic synthesis[“] [“].

Scientific research applications

Photosynthetic Electron Transport Inhibition

Bromanil, a halogenated 1,4-benzoquinone, is known to inhibit photosynthetic electron transport. This is particularly evident in Photosystem II and the cytochrome b6f complex. Bromanil's ability to form covalent linkages with nucleophilic groups in soluble molecules or membrane-bound proteins contributes to its inhibitory properties. However, it does not exhibit typical Michaelis-Menten type binding behavior in isolated thylakoids. Bromanil specifically binds to the Rieske iron sulfur protein and cytochrome f in the isolated spinach cytochrome b6f complex, as revealed by its covalent binding patterns (Oettmeier, Masson, & Dostatni, 1987).

Enhancement in Photoresponse of Carbonaceous Film/Silicon Junctions

Research has shown that doping naphthalene pitch, a soluble carbonaceous material, with Bromanil (BA) significantly enhances the photoresponse of the junction between this material and a p-type silicon substrate. The enhancement is partly due to increased surface roughness of the carbonaceous films and enhanced dissociation of excitons in the films upon BA doping (Ozaki, Hiranaka, & Ōya, 2002).

Structure of Triplet Excited State

Time-resolved resonance Raman (TR3) spectroscopy has been utilized to study the structure of the triplet excited state of bromanil. These studies, combined with density functional theoretical (DFT) calculations, have provided insights into the structure and mode-specific displacements of the resonant excited state. This research has been instrumental in understanding the nature of the T1 → Tn absorption spectrum and the geometry of the resonant higher triplet state, Tn, of bromanil (Puranik, Umapathy, Snijders, & Chandrasekhar, 2001).

Epitaxial Growth on Potassium Chloride

The mechanism of epitaxial growth of organic semiconductors like Bromanil on alkali halides (KCl) has been studied, revealing that bromanil forms crystallites with specific orientations when grown on KCl. This research provides valuable insights into the interactions and nucleation processes critical for epitaxial growth of such organic semiconductors (Uyeda & Murata, 1982).

properties

IUPAC Name

2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDQPLUIFIFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197608
Record name Bromanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Tetrabromo-p-benzoquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20370
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bromanil

CAS RN

488-48-2
Record name Bromanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromanil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabromo-p-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromanil
Reactant of Route 2
Bromanil
Reactant of Route 3
Bromanil

Citations

For This Compound
1,690
Citations
J Stenhouse - Journal of the Chemical Society, 1870 - pubs.rsc.org
The following modification of the process, described1,: by Graebe, t I have found to be the best for the preparation of this acid. Five parts of chloranil, moistened with alcohol, were. …
Number of citations: 8 pubs.rsc.org
HA Torrey, WH Hunter - Journal of the American Chemical Society, 1912 - ACS Publications
The work described in this paper was started with the intention of preparing some tetrahalogen derivatives of benzoquinone, having both bromine and iodine in the molecule, and …
Number of citations: 108 pubs.acs.org
I Ueda - Journal of the Physical Society of Japan, 1961 - jstage.jst.go.jp
… If this structure is compared to that of chloranil and bromanil, the influence of substitution by … This was done first with bromanil. In the case of chloranil the model obtained for bromanil …
Number of citations: 23 www.jstage.jst.go.jp
S Hiroma, H Kuroda - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
The potassium-chloranil (K + ·CA − ), sodium-chloranil (Na + ·CA − ) and sodium-bromanil (Na + ·BA − ) salts were found to form hydrates when their crystalline powders are exposed to …
Number of citations: 17 www.journal.csj.jp
Y Iida - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… spectrum difference between the neutral pbromanil and its anion radical to … -bromanil and its anion radical was ignored in the present investigatíon. The vibrational spectra of p-bromanil …
Number of citations: 10 www.journal.csj.jp
G Hallas, AB Wareing, AHM Renfrew, JA Taylor - Dyes and pigments, 1994 - Elsevier
The animation of bromanil with 2,5-diaminobenzenesulphonic acid at 60C, unlike that of chloranil, leads to the total loss of halogen. Reaction at 0C, however, results in the formation of 2…
Number of citations: 2 www.sciencedirect.com
WY Li, XF Chen, CS Xuan - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
A spectrofluorimetric method was discussed for the determination of three antibacterial quinolone derivatives, ofloxacin (OFL), norfloxacin (NOR) and ciprofloxacin (CIP) through charge-…
Number of citations: 20 www.sciencedirect.com
CD Cooper, WF Frey, RN Compton - The Journal of Chemical Physics, 1978 - pubs.aip.org
Bound and excited negative ion states of p‐fluoranil (FA), p‐chloranil (CA), and p‐bromanil (BA) are studied from experiments involving collisions of electrons, Na, K, and Cs beams with …
Number of citations: 65 pubs.aip.org
A Girlando, C Pecile, JB Torrance - Solid state communications, 1985 - Elsevier
An extensive series of structural, optical, vibrational and magnetic susceptibility measurements are reported for the charge transfer complex tetrathiafulvalene-bromanil (TTF-BA). The …
Number of citations: 85 www.sciencedirect.com
JB Torrance, JJ Mayerle, VY Lee, R Bozio… - Solid State …, 1981 - Elsevier
… and semiconducting behavior for the bromanil salt at room … bromanil-bromanil overlap in TMTTF-bromanil, but to a first approximation that would be expected to affect only the bromanil …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.